molecular formula C20H24N2O4S B2923534 N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide CAS No. 2034440-91-8

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide

Cat. No. B2923534
CAS RN: 2034440-91-8
M. Wt: 388.48
InChI Key: WKVALJYVBNNHDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide is a useful research compound. Its molecular formula is C20H24N2O4S and its molecular weight is 388.48. The purity is usually 95%.
BenchChem offers high-quality N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacological Properties and Toxicological Assessments

Antispasmodic Drug Mebeverine Metabolism
Mebeverine, an antispasmodic drug with a structural component similar to the query compound, undergoes metabolism to various metabolites including N-substituted ethylamphetamine derivatives. Studies have focused on its metabolism, demonstrating complex pathways including N-dehydroxybutylation and bis-dealkylation, leading to the formation of metabolites with potential psychoactive properties (Kraemer, Wennig, & Maurer, 2001).

Evaluation of Alpha-1 Blockers in Prostatic Hypertrophy
Research on alpha-1 blockers like YM617, which share pharmacological targets with molecules having similar structural motifs, has shown efficacy in treating benign prostatic hypertrophy. These studies offer insights into receptor interactions and therapeutic outcomes, suggesting areas where similar compounds might be investigated for their potential therapeutic applications (Kawabe et al., 1990).

Environmental and Biochemical Impacts

Persistent Organic Pollutants Exposure Assessment
Studies have assessed the exposure levels of persistent organic pollutants (POPs) in children, examining compounds like DDT, DDE, and lindane. Research in this area could be relevant for understanding the environmental persistence and toxicological impact of structurally related compounds, potentially guiding research on environmental safety and health risks associated with exposure (Trejo-Acevedo et al., 2012).

Potential for Chemoprevention

Breast Cancer Chemoprevention with Retinoids
Retinoids, including fenretinide (4-HPR), have been studied for their potential in the chemoprevention of breast cancer. These studies highlight the mechanistic pathways and therapeutic potentials of retinoids, suggesting a research interest in examining similar compounds for their chemopreventive properties against cancer (Veronesi et al., 1992).

properties

IUPAC Name

N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]-2-(4-methoxyphenyl)ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4S/c1-22-11-9-16-13-17(5-8-19(16)22)20(23)14-21-27(24,25)12-10-15-3-6-18(26-2)7-4-15/h3-9,11,13,20-21,23H,10,12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKVALJYVBNNHDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C=CC(=C2)C(CNS(=O)(=O)CCC3=CC=C(C=C3)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide

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